molecular formula C18H17N3O2S B2981160 5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine CAS No. 478080-98-7

5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine

Cat. No.: B2981160
CAS No.: 478080-98-7
M. Wt: 339.41
InChI Key: DTWXHGYNVUCCSA-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of benzenesulfonyl chloride with N,N-dimethyl-2-phenylpyrimidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error .

Chemical Reactions Analysis

Types of Reactions

5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine is unique due to its combination of a pyrimidine ring with a benzenesulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(benzenesulfonyl)-N,N-dimethyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-21(2)18-16(24(22,23)15-11-7-4-8-12-15)13-19-17(20-18)14-9-5-3-6-10-14/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWXHGYNVUCCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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